コプチシン塩化物

説明

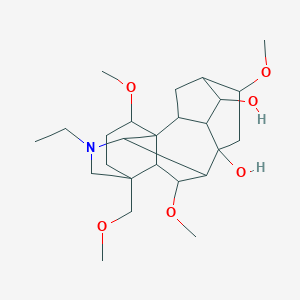

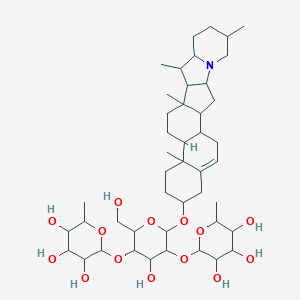

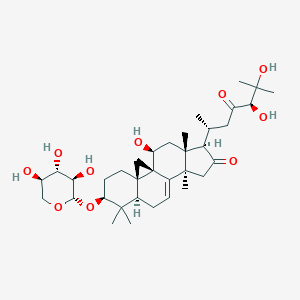

Coptisine chloride is an alkaloid that is found in various plants, including Coptis chinensis, Coptis japonica, and Coptis teeta. It is a yellowish-brown crystalline powder that has been used in traditional Chinese medicine for centuries. Its main use is in the treatment of gastrointestinal disorders, but it has also been studied for its potential anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties.

科学的研究の応用

胃癌治療

コプチシン塩化物は、胃癌細胞に対する潜在的な治療候補として特定されています . コプチシン・チンエンシス(Coptisine chinensis)の植物化学成分には、コプチシンが含まれ、胃癌細胞株ACC-201とNCI-N87の生存率と増殖を用量依存的に有意に抑制しました .

トリパノソーマ・クルージに対する活性

コプチシン塩化物は、低い細胞毒性で強力なトリパノソーマ・クルージに対する活性を示しました . トリパノソーマ・クルージは、シャーガス病を引き起こす原生動物寄生虫であり、ラテンアメリカを中心に何百万人もの人々に影響を与える衰弱性疾患です .

大腸炎療法

コプチシン塩化物を用いた大腸炎療法では、コプチシン塩化物は、mRNAの発現を有意に抑制し、炎症性サイトカイン(TNF-α、IFN-γ、IL-1β、IL-6、IL-17)の放出を抑制し、抗炎症性サイトカインであるIL-10のmRNA発現レベルを高めました .

分光実験

コプチシン塩化物は、異なる吸光度および熱融解分光実験を使用して、一本鎖ポリ(A)との結合相互作用を研究するために使用されてきました .

ハーブ抽出物の分析

コプチシン塩化物は、UV/VIS吸光分光法を用いて、ケリドニウム・マヨール(Chelidonium majus L.)から抽出された化合物を分析する標準として使用されてきました .

作用機序

Target of Action

Coptisine chloride, an alkaloid isolated from Rhizoma Coptidis, has been found to interact with several targets. Based on network pharmacology, ninety-one targets for colon cancer were screened. ESR1, ALB, AR, CDK2, PARP1, HSP90AB1, IGF1R, CCNE1, and CDC42 were found in the top 10 . It also has a protective effect against central nervous system diseases such as cerebral ischaemia-reperfusion (IR) and dysregulations in fatty acids metabolism are associated with neuroprotection and neuroinflammation .

Mode of Action

Coptisine chloride interacts with its targets in a complex manner. It has been found to regulate arachidonic acid metabolism . In the context of colon cancer, it can inhibit the survival, migration, and proliferation of colon cancer cells . It has also been found to interact with METTL3, a protein involved in mRNA methylation, and through this interaction, it can regulate the activation of the NLRP3 inflammasome .

Biochemical Pathways

Coptisine chloride affects several biochemical pathways. It has been found to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation . In colon cancer, it has been found to affect pathways in cancer, FC γ R-mediated phagocytosis, prostate cancer, progesterone-mediated oocyte maturation, the oestrogen signal pathway, proteoglycan in cancer and the PI3K-Akt signal pathway .

Pharmacokinetics

It is known that the compound has poor absorption and low bioavailability . This suggests that the compound may need to be administered at higher doses or in combination with other compounds to increase its bioavailability.

Result of Action

Coptisine chloride has several molecular and cellular effects. It has been found to reduce cerebral infarct size and ameliorate the neurological function score . It also decreases the expression of tumour necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) . In colon cancer cells, it upregulates the expression of pH2AX and p21, reduces expression of cyclin B1, cdc2, and cdc25C, and induces G2/M arrest and apoptosis .

Action Environment

The action of coptisine chloride can be influenced by environmental factors. For example, the compound’s action can be affected by the presence of other compounds, such as those found in the gut microbiota . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

Coptisine chloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as an efficient uncompetitive IDO inhibitor with a Ki value of 5.8 μM and an IC50 value of 6.3 μM . It also inhibits the production of reactive oxygen species (ROS) in isolated kidney mitochondria .

Cellular Effects

Coptisine chloride has been found to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of A549, H460, H2170, MDA-MB-231, and HT-29 cells . It also induces mitochondrial dysfunction and activates caspases activities in A549 cells . Furthermore, it has been shown to reduce cerebral infarct size and ameliorate the neurological function score in cerebral IR rats .

Molecular Mechanism

Coptisine chloride exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the production of ROS in isolated kidney mitochondria . It also blocks the respiratory system, as measured by the levels of critical enzymes of the tricarboxylic acid cycle and glycolysis, succinate dehydrogenase and lactate dehydrogenase, respectively .

Temporal Effects in Laboratory Settings

Coptisine chloride has been observed to have temporal effects in laboratory settings. It quickly crosses the blood-brain barrier, accumulating at higher concentrations and then is slowly eliminated from different brain regions .

Dosage Effects in Animal Models

In animal models, the effects of Coptisine chloride vary with different dosages. It has been observed that Coptisine chloride (2 mg/kg/qd) was able to reduce cerebral infarct size and ameliorate the neurological function score in cerebral IR rats .

Metabolic Pathways

Coptisine chloride is involved in the regulation of arachidonic acid metabolism . It has been found to down-regulate cyclopentenone PGs (e.g., PGA 2, PGJ 2, and 15-deoxy- delta-12,14-PGJ 2) in cerebral IR, but upregulation of them when followed by Coptisine chloride treatment .

Transport and Distribution

After intravenous administration, Coptisine chloride quickly crosses the blood-brain barrier, accumulating at higher concentrations and then is slowly eliminated from different brain regions .

特性

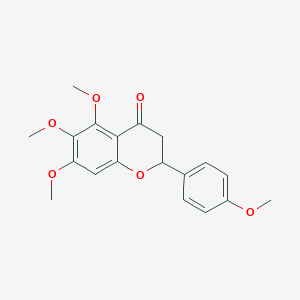

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXPUVKJHVUJAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3486-66-6 (Parent) | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00975628 | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6020-18-4 | |

| Record name | Coptisine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COPTISINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coptisine chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。